[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine
Overview
Description
(2S)-2-aminopropyl(2S)-2-aminopropyl(propan-2-yl)amine | 1567920-17-5. This compound is characterized by its unique structural features, which include a chiral center at the second carbon atom, making it an important building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminopropyl(propan-2-yl)amine typically involves the following steps:
Starting Materials: The synthesis often begins with (S)-2-aminopropanol as the starting material.
Reactions: The primary amine group in (S)-2-aminopropanol is protected using a suitable protecting group, such as a carbamate or a tosylate.
Alkylation: The protected amine is then alkylated with methyl iodide and isopropylamine to introduce the methyl and isopropyl groups, respectively.
Deprotection: Finally, the protecting group is removed to yield the desired (2S)-2-aminopropyl(propan-2-yl)amine.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-aminopropyl(propan-2-yl)amine may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-aminopropyl(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form secondary amines or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases or acids are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Scientific Research Applications
(2S)-2-aminopropyl(propan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-2-aminopropyl(propan-2-yl)amine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The molecular targets and pathways involved can vary widely depending on the context of the research or industrial application.
Comparison with Similar Compounds
(R)-N1-isopropyl-N1-methylpropane-1,2-diamine
(S)-N1-ethyl-N1-methylpropane-1,2-diamine
(R)-N1-ethyl-N1-methylpropane-1,2-diamine
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Properties
IUPAC Name |
(2S)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPLGXKAPTVKMX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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